Fmoc-2-amino-6-fluorobenzoic acid

Overview

Description

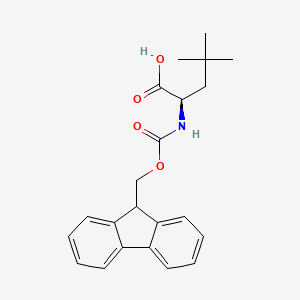

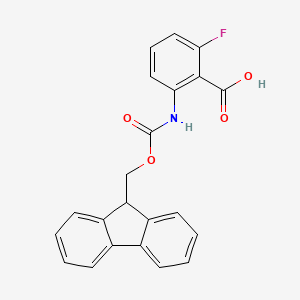

Fmoc-2-amino-6-fluorobenzoic acid is a compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The molecular formula of this compound is C22H16FNO4, and it has a molecular weight of 377.38 g/mol .

Mechanism of Action

- Coupling Reaction : Fmoc-2-amino-6-fluorobenzoic acid is activated and coupled to the resin-bound peptide chain. The nucleophilic substitution occurs, with the resin’s amino group attacking the acyl carbon of the activated Fmoc-amino acid. After proton transfer, 1-hydroxybenzotriazole is eliminated .

- Fmoc Deprotection : The Fmoc group is rapidly removed by base (usually piperidine), revealing the free amino group for subsequent coupling reactions .

Mode of Action

Biochemical Analysis

Biochemical Properties

Fmoc-2-amino-6-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The compound is known to form stable amide bonds with amino acids, facilitated by enzymes such as peptide synthetases. These interactions are crucial for the formation of peptide chains, as this compound acts as a protecting group for the amino terminus of the growing peptide chain .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role in peptide synthesis. The compound influences cell function by participating in the synthesis of peptides that are essential for various cellular functions. It can affect cell signaling pathways, gene expression, and cellular metabolism by contributing to the production of bioactive peptides that regulate these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable amide bonds with amino acids. This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-protected amino acid, resulting in the formation of a peptide bond. The Fmoc group is then removed by treatment with a base, such as piperidine, to expose the free amino group for further peptide elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in peptide synthesis. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that this compound maintains its integrity over extended periods, ensuring consistent results in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, potentially disrupting normal cellular functions. It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptide synthetases and other cofactors that facilitate the formation of peptide bonds. The compound’s role in these pathways is crucial for the efficient production of peptides, which are essential for various biological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in areas where peptide synthesis occurs. The efficient transport and distribution of this compound are vital for its role in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, ensuring its effective participation in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Large-scale synthesis of Fmoc-2-amino-6-fluorobenzoic acid can be achieved through asymmetric alkylation of chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I . This method allows for the production of large quantities of the compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-amino-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products.

Scientific Research Applications

Fmoc-2-amino-6-fluorobenzoic acid has a wide range of applications in scientific research, including:

Biology: The compound is utilized in the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: It plays a role in the design and synthesis of therapeutic peptides and peptidomimetics.

Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

- Fmoc-2-amino-6-chlorobenzoic acid

- Fmoc-2-amino-6-bromobenzoic acid

- Fmoc-2-amino-6-iodobenzoic acid

Uniqueness

Fmoc-2-amino-6-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. The fluorine atom can enhance the compound’s resistance to metabolic degradation and improve its binding affinity in biological systems . This makes this compound a valuable tool in peptide synthesis and drug development.

Properties

IUPAC Name |

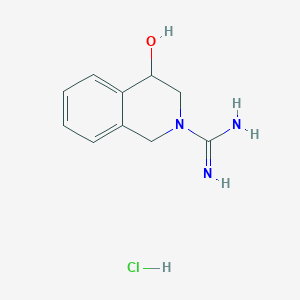

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBURYAYFVBBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)

![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)